molecular formula C8H19NO B13871844 6-Amino-5,5-dimethylhexan-1-ol

6-Amino-5,5-dimethylhexan-1-ol

Cat. No.: B13871844
M. Wt: 145.24 g/mol
InChI Key: XSFNEPOQEVUTEL-UHFFFAOYSA-N
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Description

6-Amino-5,5-dimethylhexan-1-ol is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-5,5-dimethylhexan-1-ol involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a calcium carbonate catalyst. The reaction is typically carried out at temperatures ranging from 270°C to 290°C and pressures between 150 Mpa and 180 Mpa for 1.5 to 2 hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar catalytic processes, with a focus on optimizing yield and purity. The use of environmentally friendly catalysts and reaction conditions is a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5,5-dimethylhexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

6-Amino-5,5-dimethylhexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5,5-dimethylhexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

    6-Amino-1-hexanol: Similar structure but lacks the dimethyl substitution.

    2-Amino-5,5-dimethylhexan-1-ol: Positional isomer with the amino group at a different position.

Uniqueness: 6-Amino-5,5-dimethylhexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a dimethyl-substituted hexane backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

6-amino-5,5-dimethylhexan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(2,7-9)5-3-4-6-10/h10H,3-7,9H2,1-2H3

InChI Key

XSFNEPOQEVUTEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCO)CN

Origin of Product

United States

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